molecular formula C7H14O B15323540 (E)-4,4-dimethylpent-2-en-1-ol

(E)-4,4-dimethylpent-2-en-1-ol

Cat. No.: B15323540
M. Wt: 114.19 g/mol
InChI Key: CENIKOVZZYSSJM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4,4-Dimethylpent-2-en-1-ol is a branched unsaturated alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. Its structure features a hydroxyl group at position 1, a double bond at position 2 (in the E configuration), and two methyl groups at position 4 of the pentene backbone. Its IUPAC name is explicitly referenced in educational materials for nomenclature practice .

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-4,4-dimethylpent-2-en-1-ol

InChI

InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+

InChI Key

CENIKOVZZYSSJM-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/CO

Canonical SMILES

CC(C)(C)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutyne with acrolein in the presence of a catalyst. This reaction typically requires low temperatures and careful handling of reagents to avoid side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of 4,4-dimethylpent-2-en-1-ol often involves a multistep process that includes the use of organometallic reagents such as n-butyllithium and vinylmagnesium bromide. These reagents facilitate the addition of functional groups to the starting materials, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,4-Dimethylpent-2-en-1-one (a ketone) or 4,4-dimethylpent-2-enal (an aldehyde).

    Reduction: 4,4-Dimethylpentan-2-ol (a saturated alcohol).

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4-Dimethylpent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. The double bond in the molecule can also participate in various addition reactions, further modifying the compound’s structure and properties .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical/Chemical Properties Applications/Sources
This compound C₇H₁₄O 114.19 Hydroxyl, conjugated alkene, two methyl groups Stereospecific reactivity; likely moderate polarity Synthetic intermediate; educational use
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.20 Hydroxyl, conjugated alkene, dimethylamino group High purity (≥95%); thermally stable Pharmaceuticals, advanced materials
(Z)-3-Methylpent-2-en-1-ol C₆H₁₂O 100.16 Hydroxyl, alkene, single methyl group Volatile organic metabolite (VOM) Microbial metabolism marker in food systems
4,4-Dimethylpent-2-yn-1-ol C₇H₁₂O 112.17 Hydroxyl, alkyne, two methyl groups Flammable liquid (UN 1993, Class 3) Specialty synthesis (limited data)
3,4-Dimethylpent-2-en-1-ol C₇H₁₄O 114.19 Hydroxyl, alkene, adjacent methyl groups Higher volatility than positional isomers Flour-derived metabolite in microbial studies

Structural and Functional Comparisons

Stereochemical Specificity :

  • The E configuration in this compound distinguishes it from Z isomers (e.g., (Z)-3-methylpent-2-en-1-ol) in terms of spatial arrangement and intermolecular interactions. This affects boiling points, solubility, and reactivity in stereoselective reactions .

Substituent Effects: The dimethylamino group in 5-(dimethylamino)pent-2-en-1-ol introduces basicity and hydrogen-bonding capacity, enabling applications in drug design.

Bond Type Differences :

  • 4,4-Dimethylpent-2-yn-1-ol contains a triple bond (alkyne), conferring greater rigidity and acidity to the terminal hydrogen compared to the alkene in the target compound. This makes it more reactive in click chemistry but less stable under ambient conditions .

Positional Isomerism :

  • 3,4-Dimethylpent-2-en-1-ol shares the same molecular formula as this compound but differs in methyl group placement. Adjacent methyl groups (3,4 positions) may increase steric strain, altering metabolic pathways in microbial systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.